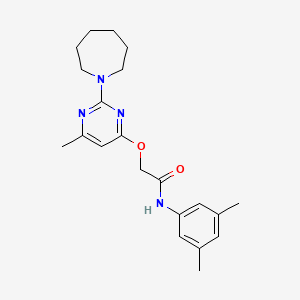
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of heterocyclic compounds. Its unique structure, which includes a pyrimidine ring and an azepane moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N4O2, with a molecular weight of approximately 382.51 g/mol. The structure features a pyrimidine ring connected to an azepane group via an ether linkage, and an acetamide group attached to a dimethylphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 382.51 g/mol |
| CAS Number | 1226450-18-5 |
| Solubility | Not well characterized |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it could interact with kinases or phosphatases, altering their activity and affecting downstream signaling cascades.
- Receptor Modulation : It is hypothesized that the compound may bind to G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication. This interaction could lead to modulation of intracellular calcium levels and activation of second messenger systems, affecting processes such as cell proliferation and differentiation .
- DNA Intercalation : The structural features suggest potential intercalation into DNA, which could influence gene expression and replication processes.
Biological Activity Studies
Several studies have explored the biological effects of similar compounds within the same chemical class:
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of pyrimidine derivatives similar to the target compound. Results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Anti-inflammatory Effects
Another research focused on compounds with azepane structures showing anti-inflammatory properties. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production in macrophages, indicating their potential in treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation; however, preliminary data suggest:
- Anticancer Activity : Potential inhibition of tumor growth.
- Anti-inflammatory Effects : Reduction in inflammation markers.
- Neuroprotective Properties : Similar compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-10-16(2)12-18(11-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-8-6-4-5-7-9-25/h10-13H,4-9,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQHOQFBUUIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














